molecular formula C7H4ClNO4 B1585322 3-Chloro-5-nitrobenzoic acid CAS No. 34662-36-7

3-Chloro-5-nitrobenzoic acid

Cat. No. B1585322
CAS RN: 34662-36-7
M. Wt: 201.56 g/mol
InChI Key: YLQAJBKACBLUCM-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-nitrobenzoic acid consists of a benzene ring substituted with a nitro group (NO2), a chloro group (Cl), and a carboxylic acid group (COOH) .

Scientific Research Applications

Biochemical Applications

Sulfhydryl Group Determination The aromatic disulfide 5,5′-dithiobis(2-nitrobenzoic acid) has been synthesized for the determination of sulfhydryl groups in biological materials, shedding light on its biochemical applications. This discovery adds to the understanding of the interaction of disulfides with blood components, particularly regarding the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Pharmacological Research

Synthesis and Toxicity Evaluation of Nitro/Chloronitrobenzoates The study of nitroaromatic and chloronitroaromatic compounds, including derivatives of 3-Chloro-5-nitrobenzoic acid, has gained interest in the pharmaceutical field. Ethanolamine nitro/chloronitrobenzoates have been synthesized and evaluated for their toxicity, providing insights into their potential as pharmaceutical ingredients (Crisan et al., 2017).

Crystal Engineering and Pharmaceutical Co-Crystals

Halogen Bond Investigations in Molecular Salts/Cocrystals The antiviral agent 2-Chloro-4-nitrobenzoic acid and its molecular salts with pyridyl and benzoic acid derivatives have been structurally characterized, emphasizing the role of halogen bonds in these crystal structures. The study contributes to the understanding of the structural versatility and stability of pharmaceutical co-crystals, potentially improving the delivery and efficacy of drugs (Oruganti et al., 2017).

Safety And Hazards

3-Chloro-5-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

3-chloro-5-nitrobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H4ClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQAJBKACBLUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278110
Record name 3-Chloro-5-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitrobenzoic acid

CAS RN

34662-36-7
Record name 3-Chloro-5-nitrobenzoic acid
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Record name 3-Chloro-5-nitrobenzoic acid
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Record name 3-Chloro-5-nitrobenzoic acid
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Record name 3-Chloro-5-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

To a solution of 3-chloro-5-nitro-benzoic acid methyl ester (325, 2.75 g, 12.76 mmol) in 60 mL of MeOH was added a solution of NaOH (EM, 5.10 g, 127.6 mmol) in 35 mL of H2O. The mixture was stirred for 2 h. MeOH was removed under reduced pressure, and the mixture was diluted with water, brought to pH 2 with con. HCl. Filtration followed by washing with water gave 2.35 g (92%) desired product.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JL Wardell, ERT Tiekink - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
… of 2-amino-3-chloro-5-nitrobenzoic acid. It was isolated as extremely thin yellow plates from an ethanolic solution of the commercial 2-amino-3-chloro-5-nitrobenzoic acid and sodium …
Number of citations: 2 scripts.iucr.org
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 106 onlinelibrary.wiley.com
EM Grivsky - Bulletin des Sociétés Chimiques Belges, 1971 - Wiley Online Library
… 3-chloro-5-nitrobenzonitrile - A mixture of 0.1 mole of 3-chloro-5-nitrobenzoic acid (20.1 g) [26], 0.1 mole of methanesulfonamide (9.5 g) and 0.2 mole of phosphorus pentachloride (42 g…
Number of citations: 4 onlinelibrary.wiley.com
JCW Comley, JP Court, WE Gutteridge… - European journal of …, 1992 - Elsevier
… 3-Chloro-5-nitrobenzoic acid (60 mmol) was dissolved in thionyl chloride (50 ml) and a catalytic amount of NJV-dimethylformamide added. The resulting solution was stirred and …
Number of citations: 3 www.sciencedirect.com
JY Hwang, D Smithson, F Zhu, G Holbrook… - Journal of medicinal …, 2013 - ACS Publications
… Hydroxyl and alkoxyl compounds 17n–17p were synthesized using an amide coupling reaction with 4-hydroxy-3-chloro-5-nitrobenzoic acid 18, followed by alkylation with alkyl halides. …
Number of citations: 17 pubs.acs.org
JM Povedano, R Rallabandi, X Bai, X Ye… - Journal of medicinal …, 2020 - ACS Publications
… Prepared according to Procedure B using 1-(5-chloro-2-methylphenyl)piperazine (57.0 mg, 0.27 mmol), 3-chloro-5-nitrobenzoic acid (103.0 mg, 0.51 mmol), DMAP (3.0 mg, 0.03 mmol), …
Number of citations: 5 pubs.acs.org
W Herz, RC Ligon, H Kanno, WH Schuller… - The Journal of …, 1970 - ACS Publications
… benzoic acid (0.16%), m-chloronitrobenzene (1.7%), m-chlorobenzoic acid (0.85%), m-nitrobenzoic acid (2.0%), and 3-chloro-5-nitrobenzoic acid (27.9%). (b) This fraction was …
Number of citations: 16 pubs.acs.org
CR Johnson - 1962 - search.proquest.com
2I. INTRODUCTIONThe use of diametric donor-acceptor functional groups in simplemedium-ring model systems for the demonstration and detailed study oftransannular interactions …
Number of citations: 1 search.proquest.com
HE Bertorello, RA Rossi… - The Journal of Organic …, 1970 - ACS Publications
… m-Chlorobenzoic acid, m-chloronitrobenzene, p-chloronitrobenzene, and 3-chloro-5-nitrobenzoic acid were obtained from suitables amines by the Sandmeyer reaction,13 and their …
Number of citations: 24 pubs.acs.org
JW Belisle - 1966 - search.proquest.com
… Thus the ionization constant of 3-chloro-5-nitrobenzoic acid may be calculated by adding the sigma values for a meta-chloro and a meta-nitro substituent. The addition of substituent …
Number of citations: 2 search.proquest.com

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